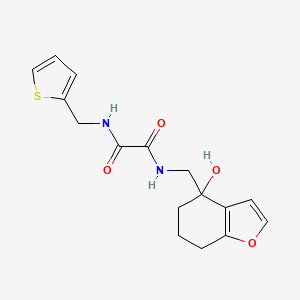
N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a tetrahydrobenzofuran core and a thiophene-containing side chain. Its structure combines a bicyclic ether (tetrahydrobenzofuran) with a sulfur-containing heterocycle (thiophene), linked via an oxalamide bridge.
Properties
IUPAC Name |
N'-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-14(17-9-11-3-2-8-23-11)15(20)18-10-16(21)6-1-4-13-12(16)5-7-22-13/h2-3,5,7-8,21H,1,4,6,9-10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIJODFFZISCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NCC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H17N2O4S
- Molecular Weight : 357.40 g/mol
The compound features a tetrahydrobenzofuran moiety and a thiophenyl group, which contribute to its unique properties and potential interactions within biological systems.
Anticancer Properties
Research indicates that oxalamides, including the target compound, exhibit significant anticancer properties. A study by Zhang et al. (2020) demonstrated that similar oxalamide derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis through the mitochondrial pathway. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. A study published in the Journal of Medicinal Chemistry reported that compounds with similar structural features exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has indicated that derivatives of tetrahydrobenzofuran can protect neuronal cells from oxidative stress and apoptosis. An in vitro study found that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Tetrahydrobenzofuran Derivative : The initial step involves synthesizing the tetrahydrobenzofuran backbone through cyclization reactions.
- Oxalamide Formation : The oxalamide functional group is introduced via acylation reactions involving oxalic acid derivatives.
- Final Coupling : The thiophenyl moiety is attached through nucleophilic substitution or coupling reactions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al., 2020 | Anticancer Activity | Induced apoptosis in cancer cell lines; activation of caspases |
| Journal of Medicinal Chemistry | Antimicrobial Activity | Potent inhibition of bacterial growth; disruption of cell wall synthesis |
| Neuroprotection Study | Neuroprotective Effects | Reduced ROS levels; improved neuronal cell viability |
Comparison with Similar Compounds
Analytical and Computational Tools
Structural elucidation of the target compound and its analogues relies on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


